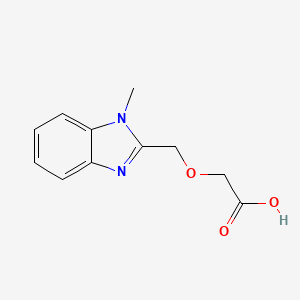

![molecular formula C15H19N3O5S B1326692 [[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid CAS No. 1240217-90-6](/img/structure/B1326692.png)

[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid

Overview

Description

The compound is a complex organic molecule that contains a pyrazole ring, a sulfonyl group, an ethoxyphenyl group, and an amino acetic acid group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Sulfonyl groups are functional groups that contain a sulfur atom bonded to two oxygen atoms and one carbon atom . Ethoxyphenyl refers to a phenyl group (a ring of six carbon atoms) with an ethoxy group (two carbon atoms bonded to an oxygen atom) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The pyrazole ring, for example, is a planar, aromatic ring, which could influence the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring, the sulfonyl group, and the amino acetic acid group. Pyrazoles can undergo a variety of reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amino acetic acid groups could affect its solubility .Scientific Research Applications

Synthesis and Characterization

A foundational aspect of research on this compound involves its synthesis and characterization. Studies have developed methodologies for the synthesis of sulfonylated 4-amino-1H-pyrazoles, presenting a pathway to obtain new compounds with potential applications in medicinal chemistry and materials science. These methodologies utilize sulfonylation reactions and are characterized through spectroscopic techniques such as IR, UV, 1H NMR spectroscopy, and mass spectrometry (Povarov et al., 2017).

Coordination Chemistry

Another area of research explores the coordination properties of pyrazole derivatives. Studies have shown that compounds similar to the target molecule can selectively coordinate with metal ions such as cobalt(II) and copper(II). This selectivity is leveraged in the design of metal complexes with potential applications in catalysis and material science (Hadda et al., 2007).

Biological Activity

Research has also extended into the biological activity of pyrazole derivatives. Some derivatives have been synthesized and tested for their antibacterial properties against various bacterial strains, indicating the potential of these compounds as antibacterial agents (Al-Smaisim, 2012). Another study focused on the anti-inflammatory and analgesic activities of indole and furan derivatives containing the pyrazole moiety, suggesting their application in developing new analgesic and anti-inflammatory drugs (Sondhi et al., 2007).

Anticancer Properties

The anticancer potential of pyrazoline-bearing hybrid molecules has been investigated, with studies focusing on designing drug-like small molecules that exhibit anticancer properties. A specific study reported the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule, demonstrating significant in vitro anticancer activity (Yushyn et al., 2022).

Material Science Applications

In material science, the modification of polymers through condensation reactions with amine compounds, including pyrazole derivatives, has been explored. This research avenue has led to the development of amine-modified polymers with enhanced swelling properties and thermal stability, opening new doors for applications in medical devices and drug delivery systems (Aly & El-Mohdy, 2015).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. This is a common mechanism of action for many bioactive compounds .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[N-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-ethoxyanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c1-4-23-13-7-5-12(6-8-13)18(9-14(19)20)24(21,22)15-10(2)16-17-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,17)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORZILZTPWXYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(NN=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501158631 | |

| Record name | N-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-ethoxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-(4-ethoxyphenyl)amino]acetic acid | |

CAS RN |

1240217-90-6 | |

| Record name | N-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-ethoxyphenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240217-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-ethoxyphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501158631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326633.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1326634.png)

![4-allyl-5-[1-(4-chloro-3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326636.png)

![4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1326637.png)

![4-ethyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1326640.png)

![2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1326645.png)

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)

![(1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl)methanamine](/img/structure/B1326650.png)

![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)